molecular formula C24H30N2O2 B2392019 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851408-19-0

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

Cat. No.: B2392019
CAS No.: 851408-19-0
M. Wt: 378.516
InChI Key: QHTYWNPYHSZUAB-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline moiety and an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline derivative, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The adamantane carboxamide moiety is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols or amines .

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The adamantane structure may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide is unique due to the combination of the quinoline and adamantane moieties. This structural combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-14-3-4-19-10-20(22(27)26-21(19)15(14)2)5-6-25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h3-4,10,16-18H,5-9,11-13H2,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTYWNPYHSZUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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